![molecular formula C9H11N3O2 B2387533 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-on CAS No. 2169534-55-6](/img/structure/B2387533.png)
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one is a pyrrolidinone derivative known for its promising biological activities. This compound, also referred to as a P2Y modulator, has a molecular formula of C9H11N3O2 and a molecular weight of 193.206 g/mol.
Wissenschaftliche Forschungsanwendungen
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving P2Y receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including fibrosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
Target of Action
The primary targets of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one are collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues. Inhibition of these enzymes can lead to reduced collagen synthesis, which is beneficial in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one interacts with its targets, the collagen prolyl 4-hydroxylases, by binding to their active sites and inhibiting their activity . This inhibition prevents the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis. As a result, the formation of stable collagen molecules is hindered, leading to a decrease in collagen deposition .
Biochemical Pathways
The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, it prevents the formation of hydroxyproline, a key component of collagen . This inhibition disrupts the triple helix formation of collagen, leading to decreased collagen synthesis and deposition. The downstream effects include a reduction in fibrosis and potential alleviation of diseases characterized by excessive collagen deposition .
Result of Action
The molecular effect of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one’s action is the inhibition of collagen prolyl 4-hydroxylases, leading to a decrease in hydroxyproline levels . On a cellular level, this results in reduced collagen synthesis and deposition. This can lead to a decrease in fibrosis, providing potential therapeutic benefits in diseases characterized by excessive collagen deposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of pyrimidine derivatives with pyrrolidinone under specific conditions. One common method includes the use of pyrimidine-2-ol and pyrrolidin-2-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features but lacking the pyrimidine moiety.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Pyrrolizines: Heterocyclic compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one is unique due to its combination of a pyrimidine moiety and a pyrrolidinone ring. This structural feature imparts distinct biological activities and reactivity, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
4-(pyrimidin-2-yloxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8-4-7(5-12-8)6-14-9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMXTQVEGPFFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)COC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

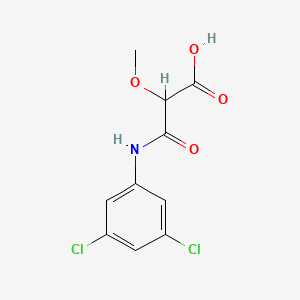
![ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2387455.png)
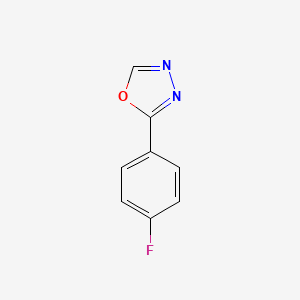
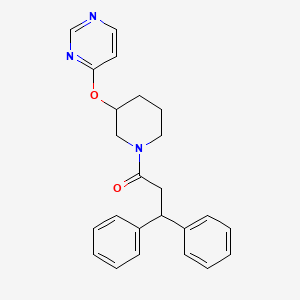
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)
![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/new.no-structure.jpg)
![N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2387464.png)
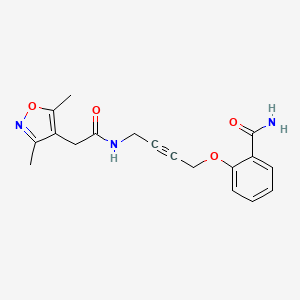
![Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate](/img/structure/B2387467.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2387470.png)
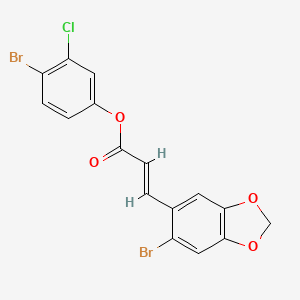
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B2387473.png)
